2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate
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Overview
Description
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate is a synthetic compound known for its antifungal properties. It is a prodrug of fluconazole, a widely used antifungal agent. This compound belongs to the class of bis-triazoles and is used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate involves multiple steps. The starting material, 2,4-difluorophenyl, undergoes a series of reactions including halogenation, triazole formation, and phosphorylation. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Commonly occurs with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Ammonia, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in pharmaceutical formulations .
Scientific Research Applications
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Utilized in the treatment of fungal infections, particularly in immunocompromised patients.
Industry: Employed in the development of antifungal coatings and materials.
Mechanism of Action
The compound exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: The parent compound, widely used as an antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Itraconazole: Known for its effectiveness against a variety of fungal infections.
Uniqueness
2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate is unique due to its prodrug nature, which allows for improved bioavailability and targeted delivery compared to its parent compound, fluconazole .
Properties
Molecular Formula |
C13H13F2N6O4P |
---|---|
Molecular Weight |
386.25 g/mol |
IUPAC Name |
[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propyl] dihydrogen phosphate |
InChI |
InChI=1S/C13H13F2N6O4P/c14-9-1-2-10(12(15)3-9)11(4-20-7-16-5-18-20)13(25-26(22,23)24)21-8-17-6-19-21/h1-3,5-8,11,13H,4H2,(H2,22,23,24) |
InChI Key |
PNMUSHBRCLLUDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)C(N3C=NC=N3)OP(=O)(O)O |
Origin of Product |
United States |
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